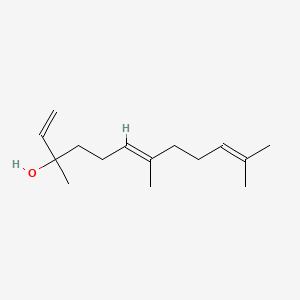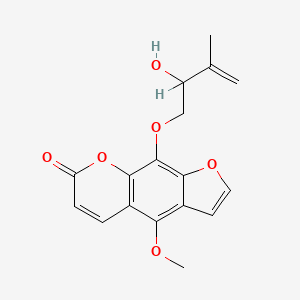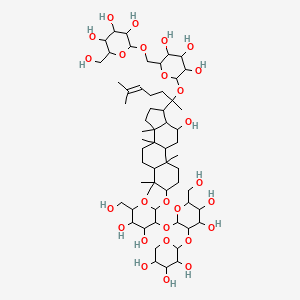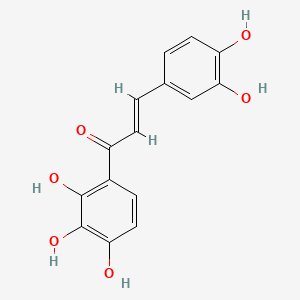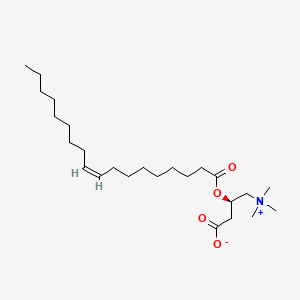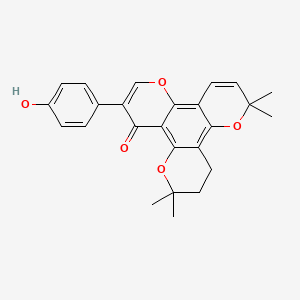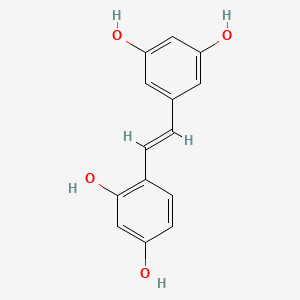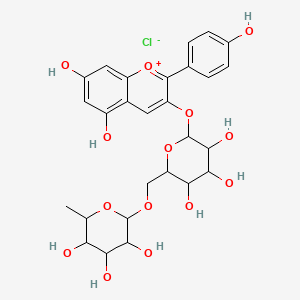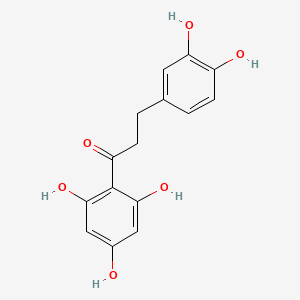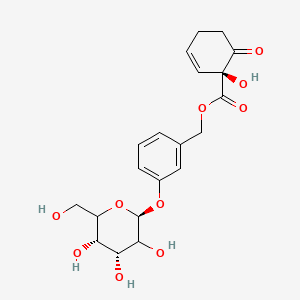
Salicortin-Populus sp. (Poplar)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicortin is a primary metabolite of the salicylic acid pathway and is widely distributed in plants, including Populus sp. (Poplar). It functions as a phytochemical and may have various bioactive effects .
Synthesis Analysis
Syntheses derived from the shikimate-phenylpropanoid pathway are a varied and plentiful class of secondary metabolites manufactured in Populus. Amongst other main classes of secondary metabolites in Populus are fatty acid and terpenoid-derivatives . High-throughput metabolomics analytical methodology is needed for population-scale studies of bioenergy-relevant feedstocks such as poplar .Molecular Structure Analysis
The molecular structure of Salicortin is complex and is one of the most abundant defense compounds in Populus . Structures of the critical types of secondary metabolites in Populus include flavone and flavonol metabolites, phenolic glycoside metabolites, hydroxycinnamate, and terpenoid metabolites .Aplicaciones Científicas De Investigación
1. Pharmacological Potential
Salicortin exhibits a range of pharmacological activities, including anti-microbial , anti-cancer , anti-inflammatory , anti-obesity , anti-diarrhea , and antioxidant properties . These activities make it a valuable compound for developing new therapeutic agents. For instance, its anti-inflammatory properties could be harnessed for treating conditions like arthritis or rheumatism.
2. Ethnomedicinal Uses
Traditionally, Populus species have been used to treat various ailments such as rheumatism , arthritis , lower back pains , urinary complaints , and digestive disorders . Salicortin, as one of the active compounds, contributes to these traditional medicinal uses, and ongoing research aims to validate and quantify its efficacy.
3. Biological Defense Mechanisms
Salicortin plays a crucial role in the defense mechanisms of Populus trees against herbivores . It is involved in the formation of sulfated salicinoids, which may serve functions in plant defense, potentially including roles in sulfur storage and homeostasis .
4. Chemical Ecology
In chemical ecology, salicortin is significant for its role in plant-insect interactions . Some insect herbivores have developed mechanisms to metabolize salicortin, transforming it into compounds that they can tolerate or even utilize . Understanding these interactions can lead to insights into co-evolutionary processes and pest management strategies.
5. Environmental Stress Response
Secondary metabolites like salicortin are part of Populus trees’ response to environmental stresses . Research into these responses can inform us about the resilience of these trees to changes in their environment, which is increasingly relevant in the context of climate change.
6. Bioactive Compound Source
The genus Populus, including salicortin, is a rich source of bioactive compounds for the pharmaceutical industry . Isolating these compounds and exploring their unique properties can lead to the development of new drugs and treatments.
8. Urban Landscaping
Populus trees, containing salicortin, contribute to urban landscapes by providing ecological benefits such as air purification and temperature regulation . Understanding the ecological potential of these trees can guide urban planning and green space management.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (1S)-1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-5-3-4-11(8-12)10-28-19(26)20(27)7-2-1-6-14(20)22/h2-5,7-8,13,15-18,21,23-25,27H,1,6,9-10H2/t13?,15-,16-,17?,18-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTOUHLTRHAKLO-LYJJHWIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@](C=C1)(C(=O)OCC2=CC(=CC=C2)O[C@H]3C([C@@H]([C@@H](C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicortin-Populus sp. (Poplar) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

